molecular formula C20H26N2O2 B4545821 N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(3,4-DIMETHYLPHENYL)UREA

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(3,4-DIMETHYLPHENYL)UREA

Cat. No.: B4545821
M. Wt: 326.4 g/mol
InChI Key: IQSHFUDJBPZMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA: is an organic compound that belongs to the class of ureas. It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The compound is known for its unique structural features, including the presence of tert-butyl and methoxy groups on one aromatic ring and dimethyl groups on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 3,4-dimethylaniline in the presence of a suitable coupling reagent. Commonly used reagents for this purpose include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the tert-butyl and methoxy groups can influence its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

  • N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA
  • N-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA
  • N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)THIOUREA

Comparison: N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(3,4-DIMETHYLPHENYL)UREA is unique due to the presence of both tert-butyl and methoxy groups, which can significantly influence its chemical and biological properties. Compared to its analogs, the methoxy group provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-7-9-16(11-14(13)2)21-19(23)22-17-12-15(20(3,4)5)8-10-18(17)24-6/h7-12H,1-6H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSHFUDJBPZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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